

# LAS190792: A Synergistic Approach in Respiratory Disease Therapy

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Compound of Interest		
Compound Name:	LAS190792	
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A Comparison Guide for Researchers and Drug Development Professionals

**LAS190792** (also known as AZD8999) is a novel bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] As a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), **LAS190792** combines two clinically validated bronchodilator mechanisms in a single entity.[2] This guide provides an objective comparison of **LAS190792**'s performance with other relevant compounds and details the synergistic anti-inflammatory effects observed when combined with an inhaled corticosteroid (ICS).

### **Comparative Preclinical Pharmacology**

**LAS190792** has been pharmacologically characterized in comparison to other long-acting bronchodilators. The following table summarizes its potency and activity at relevant receptors.



Compound	Target	Assay Type	pIC50 / pEC50
LAS190792	Human M3 Receptor	Binding Assay	8.8[1]
Human β2- Adrenoceptor	Functional Assay (isolated trachea)	9.6[1]	
Human β1- Adrenoceptor	Binding Assay	7.5[3]	
Human β3- Adrenoceptor	Binding Assay	5.6[3]	
Batefenterol	Human M3 Receptor	Functional Assay (human tissue, in presence of propranolol)	7.9[1]
Tiotropium	-	-	-
Indacaterol	-	-	-
Olodaterol	-	-	-

pIC50 is the negative logarithm of the half maximal inhibitory concentration. pEC50 is the negative logarithm of the half maximal effective concentration. A higher value indicates greater potency.

Preclinical studies have demonstrated that nebulized **LAS190792** effectively inhibits acetylcholine-induced bronchoconstriction in animal models with a sustained duration of action (t1/2: 13.3 h) and minimal cardiac effects.[1] Its relaxant potency in electrically stimulated tissue is comparable to batefenterol, and it exhibits a longer duration of action in isolated tissue.[1]

## Synergistic Anti-inflammatory Effects with Fluticasone Propionate

A significant finding is the synergistic anti-inflammatory effect observed when **LAS190792** is combined with the inhaled corticosteroid, fluticasone propionate. This synergy is particularly relevant for the development of triple combination therapies (MABA/ICS).



#### **Quantitative Analysis of Synergy**

In a study using peripheral blood neutrophils from patients with COPD, non-effective concentrations of **LAS190792** and fluticasone propionate were combined, resulting in a significant and synergistic inhibition of inflammatory mediator release.

Treatment	Concentration	% Inhibition of IL-8, MMP9, GM-CSF, IL-1β Release (LPS-induced)
LAS190792 (AZD8999)	0.01 nM	Not effective
Fluticasone Propionate	0.1 nM	Not effective
LAS190792 + Fluticasone Propionate	0.01 nM + 0.1 nM	~50%[1]
LAS190792 (alone, at effective concentrations)	-	~50% (maximum inhibition)[1]

### **Experimental Protocol: In Vitro Anti-inflammatory Assay**

Objective: To assess the synergistic anti-inflammatory effects of **LAS190792** and fluticasone propionate.

Cell Type: Peripheral blood neutrophils isolated from healthy volunteers and patients with COPD.[1]

#### Methodology:

- Neutrophils were incubated with **LAS190792** and/or fluticasone propionate for 1 hour.[1]
- The cells were then stimulated with lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.[1]
- Cell culture supernatants were collected.
- The concentrations of the inflammatory mediators Interleukin-8 (IL-8), Matrix
  Metallopeptidase 9 (MMP9), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF),



and Interleukin-1 $\beta$  (IL-1 $\beta$ ) were measured using ELISA.[1]

 Synergy was determined by combining non-effective concentrations of each drug and observing a significant inhibitory effect.[1]

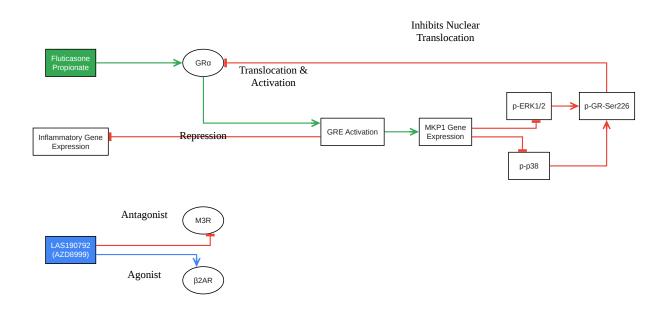
## **Mechanism of Synergy and Signaling Pathway**

The synergistic anti-inflammatory effect of the **LAS190792** and fluticasone propionate combination is attributed to a multi-faceted interaction at the molecular level. The proposed mechanism involves the enhancement of the corticosteroid's anti-inflammatory action.

The combination of **LAS190792** and fluticasone propionate leads to:

- Increased expression of glucocorticoid receptor α (GRα).[1]
- Enhanced activation of the glucocorticoid response element (GRE).[1]
- Induction of the anti-inflammatory gene, Mitogen-Activated Protein Kinase Phosphatase 1 (MKP1).[1]
- Inhibition of the phosphorylation of key inflammatory signaling molecules: ERK1/2, p38, and GR-Ser226.[1]





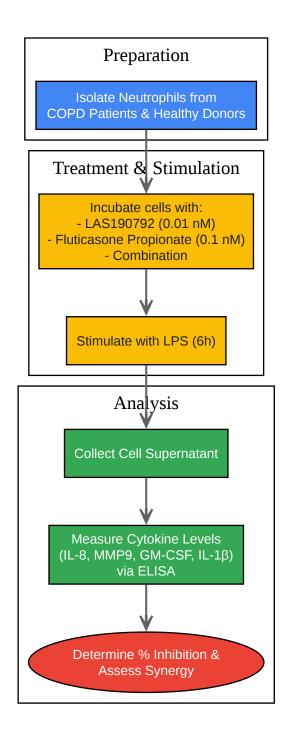
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Caption: Proposed mechanism for the synergistic anti-inflammatory effects of **LAS190792** and fluticasone propionate.

## **Experimental Workflow**

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory synergy.





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Caption: Workflow for in vitro assessment of synergistic anti-inflammatory effects.

#### Conclusion

**LAS190792** is a potent MABA with a promising preclinical profile. The demonstration of synergistic anti-inflammatory effects when combined with fluticasone propionate provides a



strong rationale for the development of MABA/ICS combination therapies for respiratory diseases like COPD. This synergistic interaction, mediated through the enhancement of glucocorticoid receptor signaling, offers the potential for improved therapeutic outcomes by targeting both bronchodilation and inflammation more effectively. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

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#### References

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